REACTION_CXSMILES
|
Cl.Cl.[Cl:3][C:4]1[CH:5]=[C:6]([C:10]2[N:11]=[C:12]([CH:25]3[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]3)[S:13][C:14]=2[C:15]2[CH:20]=[CH:19][N:18]=[C:17]([NH:21][C:22](=[O:24])[CH3:23])[CH:16]=2)[CH:7]=[CH:8][CH:9]=1.[C:31](Cl)(=[O:33])[CH3:32].C(N(CC)CC)C.C(=O)([O-])O.[Na+]>O1CCCC1>[C:31]([N:28]1[CH2:29][CH2:30][CH:25]([C:12]2[S:13][C:14]([C:15]3[CH:20]=[CH:19][N:18]=[C:17]([NH:21][C:22](=[O:24])[CH3:23])[CH:16]=3)=[C:10]([C:6]3[CH:7]=[CH:8][CH:9]=[C:4]([Cl:3])[CH:5]=3)[N:11]=2)[CH2:26][CH2:27]1)(=[O:33])[CH3:32] |f:0.1.2,5.6|
|
Name
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|
Quantity
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0.41 g
|
Type
|
reactant
|
Smiles
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Cl.Cl.ClC=1C=C(C=CC1)C=1N=C(SC1C1=CC(=NC=C1)NC(C)=O)C1CCNCC1
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0.13 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(O)([O-])=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
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WASH
|
Details
|
The extracts were washed with water
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Type
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CUSTOM
|
Details
|
dried
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethyl acetate-hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC(CC1)C=1SC(=C(N1)C1=CC(=CC=C1)Cl)C1=CC(=NC=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |